3-Bromo-5-chloro-2-hydroxybenzonitrile
Description
General Context of Halogenated Aromatic Nitriles in Contemporary Organic Synthesis and Materials Science
Halogenated aromatic nitriles are organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms (F, Cl, Br, I) and a nitrile (-C≡N) group. numberanalytics.comfiveable.me These structures are highly valued in organic chemistry, serving as versatile intermediates or "building blocks" for constructing more complex molecules. numberanalytics.comyoutube.comsigmaaldrich.com The presence of both the aromatic ring and the electron-withdrawing nitrile group imparts unique reactivity to the molecule. fiveable.me
The nitrile group itself is a valuable functional group, capable of being transformed into amines, carboxylic acids, amides, aldehydes, or heterocyclic systems like tetrazoles and triazoles through various chemical reactions. numberanalytics.comnumberanalytics.comlibretexts.org The halogen atoms act as reactive handles, enabling a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in modern synthetic chemistry. sigmaaldrich.com This dual reactivity makes halogenated aromatic nitriles crucial precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced polymers. numberanalytics.comnumberanalytics.com
Strategic Significance of 3-Bromo-5-chloro-2-hydroxybenzonitrile as a Multifunctional Synthetic Intermediate
This compound is a prime example of a multifunctional building block, where each substituent—bromo, chloro, hydroxyl, and nitrile—offers a potential site for selective chemical modification. This trifunctional aromatic core allows chemists to devise elegant and efficient synthetic routes to complex target molecules. aromsyn.comnih.gov The differential reactivity of the C-Br and C-Cl bonds, for instance, can be exploited in sequential cross-coupling reactions to introduce different molecular fragments at specific positions.
The hydroxyl group (-OH) can direct reactions to specific positions on the aromatic ring and can be converted into an ether or ester. The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for molecular elaboration. libretexts.org This strategic positioning of multiple, orthogonally reactive functional groups makes this compound a valuable intermediate for constructing novel molecular architectures for use as pharmaceutical intermediates and in the development of functional materials. aromsyn.com For example, the closely related aldehyde, 3-bromo-5-chloro-2-hydroxybenzaldehyde, is used to synthesize complex hydrazone compounds, demonstrating the utility of this substitution pattern in generating molecules with potential biological activity. researchgate.net
| Property | Value | Source |
|---|---|---|
| CAS Number | 938117-34-1 | aromsyn.comaaronchem.comchemicalbook.comapolloscientific.co.ukavantorsciences.comchemscene.com |
| Molecular Formula | C₇H₃BrClNO | aromsyn.comaaronchem.comavantorsciences.comchemscene.com |
| Molecular Weight | 232.46 g/mol | aromsyn.comaaronchem.comchemscene.com |
| Purity | >97% | aromsyn.com |
Overview of Current Academic Research Trajectories for Analogous Halogenated Chemical Architectures
Current research into halogenated aromatic compounds is vibrant and multifaceted. One significant area of investigation is their environmental presence and impact. Recently, a class of compounds known as halohydroxybenzonitriles (HHBNs), which includes 5-bromo-3-chloro-2-hydroxybenzonitrile (B2652614) (an isomer of the title compound), has been identified as a new group of disinfection byproducts (DBPs) in drinking water. researchgate.net These findings spur further research into the formation, detection, and potential biological effects of such compounds. researchgate.net
In the realm of materials science, the unique electronic properties of halogen atoms are being exploited to design novel functional materials. The "halogen bond"—a non-covalent interaction similar to a hydrogen bond—is being used to control the self-assembly of molecules into highly ordered supramolecular structures like liquid crystals, gels, and organic phosphorescent materials. nih.govrsc.org This approach allows for the rational design of advanced materials with potential applications in optics, electronics, and sensing. nih.gov
Synthetic chemists continue to develop more efficient and selective methods for preparing and modifying polyhalogenated aromatic compounds. researchgate.net Advances in catalysis and reaction methodology are expanding the toolkit available for working with these versatile building blocks, enabling the construction of increasingly complex and functional molecules for a wide range of applications. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYARGJYZFXIQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 3 Bromo 5 Chloro 2 Hydroxybenzonitrile
Established Synthetic Routes for 3-Bromo-5-chloro-2-hydroxybenzonitrile Elaboration
The synthesis of this compound can be achieved through several established chemical transformations. These routes primarily involve the modification of functional groups on a pre-halogenated benzene (B151609) ring.
Conversion from Halogenated Salicylaldehyde (B1680747) Oxime Derivatives
A primary and well-established method for the synthesis of hydroxybenzonitriles involves the dehydration of salicylaldehyde oximes. This approach is applicable to the synthesis of this compound, starting from its corresponding aldehyde precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde.
The general two-step process is as follows:
Oximation: The precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde, is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (like sodium hydroxide (B78521) or pyridine) to form the intermediate, 3-Bromo-5-chloro-2-hydroxybenzaldehyde oxime.
Dehydration: The resulting oxime is then subjected to dehydration to yield the final nitrile product. This step is typically accomplished using reagents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.
This synthetic strategy is advantageous as it builds upon readily available halogenated salicylaldehydes. A similar methodology has been documented for the synthesis of related compounds, such as 3-Chloro-5-hydroxybenzonitrile (B1591985) from 5-chlorosalicylaldehyde, which proceeds via the conversion of the aldehyde to an oxime, followed by dehydration to form the nitrile .
Regioselective Introduction of the Nitrile Functionality onto Brominated and Chlorinated Phenolic Substrates
An alternative strategy involves the direct introduction of a cyano (-CN) group onto a phenolic substrate that already contains the required bromine and chlorine atoms, such as 4-chloro-2-bromophenol. This regioselective cyanation is a powerful tool in aromatic synthesis.
Electrophilic cyanation is a key method in this context. Research has demonstrated efficient Lewis acid-promoted, site-selective electrophilic cyanation of substituted phenols. rsc.org This process often utilizes a cyanating agent, such as thiocyanates, in the presence of a Lewis acid catalyst (e.g., aluminum chloride or boron trifluoride etherate) to direct the cyano group to a specific position on the aromatic ring. rsc.org For a substrate like 4-chloro-2-bromophenol, the hydroxyl group directs the incoming electrophile (the cyano group) to the ortho position, resulting in the desired this compound. The regioselectivity can be influenced by steric hindrance and the electronic effects of the existing substituents. researchgate.net
Preparation and Derivatization of Key Synthetic Precursors
The availability and synthesis of appropriately substituted precursors are critical for the successful production of the target molecule.
Synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde and Related Halogenated Benzaldehydes
The primary precursor for the oxime-based route is 3-Bromo-5-chloro-2-hydroxybenzaldehyde, also known as 3-bromo-5-chlorosalicylaldehyde. chemicalbook.comsigmaaldrich.com This compound is a substituted salicylaldehyde and is commercially available. sigmaaldrich.com Its synthesis can be achieved through the formylation of the corresponding halogenated phenol (B47542), 2-bromo-4-chlorophenol.
A general method for the synthesis of related compounds like 3-bromo-2-hydroxybenzaldehyde (B158676) involves the reaction of 2-bromophenol (B46759) with anhydrous magnesium dichloride, paraformaldehyde, and triethylamine (B128534) in a refluxing solvent. nih.gov This ortho-formylation reaction can be adapted to produce 3-Bromo-5-chloro-2-hydroxybenzaldehyde from 2-bromo-4-chlorophenol. This precursor is a stable, crystalline solid and serves as a versatile starting material for synthesizing Schiff bases and other derivatives. chemicalbook.comsigmaaldrich.comnih.gov
Table 1: Properties of Key Precursor
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point |
|---|---|---|---|---|
| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | 19652-32-5 | C₇H₄BrClO₂ | 235.46 g/mol | 85-88 °C |
Synthetic Transformations and Functionalization of Other Halogenated Phenols and Benzonitriles
The synthesis and functionalization of various halogenated phenols and benzonitriles provide a library of compounds that can serve as precursors or structural analogs. For instance, the synthesis of 3-chloro-5-hydroxybenzonitrile can be accomplished by the demethylation of 3-chloro-5-methoxybenzonitrile. chemicalbook.com This reaction is typically performed by heating the methoxy-substituted precursor with lithium iodide in a high-boiling solvent like collidine. chemicalbook.com
Such transformations highlight the principle of functional group interconversion, where one functional group is converted into another. This allows for synthetic flexibility, enabling chemists to devise routes from various starting materials. For example, a phenol can be protected as a methyl ether, other transformations can be performed on the molecule, and finally, the ether can be cleaved to reveal the hydroxyl group.
Advanced Catalytic Approaches in Halogenated Benzonitrile (B105546) Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. Several advanced catalytic approaches are relevant to the synthesis of halogenated benzonitriles.
One such method is ammoxidation , which is a gas-phase reaction used industrially to produce benzonitriles from toluenes. medcraveonline.comyoutube.com This process involves reacting an alkylbenzene with ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst. youtube.com Transition metal oxide clusters housed within zeolites have been developed to catalyze the selective ammoxidation of chlorotoluenes to chlorobenzonitriles with high selectivity. medcraveonline.com This technology could potentially be adapted for the synthesis of more complex halogenated benzonitriles.
Nickel-catalyzed reductive cyanation represents another powerful technique. This method allows for the synthesis of benzonitriles from aryl halides (including chlorides) and an electrophilic cyanating reagent. acs.org This approach is significant because it avoids the direct use of highly toxic cyanide salts. The catalytic cycle involves a nickel complex that facilitates the coupling of the aryl group with the cyano source. acs.org
Furthermore, photoredox catalysis has emerged as a mild and efficient way to generate radicals for chemical synthesis. researchgate.net Visible-light-assisted methods can convert benzyl (B1604629) alcohols or methyl arenes into the corresponding aryl nitriles, offering a green alternative to traditional oxidation methods. researchgate.net These catalytic systems provide novel avenues for the construction of functionalized benzonitriles under mild reaction conditions.
Exploration of Transition Metal-Catalyzed Coupling Reactions in Benzonitrile Construction
Transition metal-catalyzed cross-coupling reactions represent the most established and widely utilized methods for the synthesis of aryl nitriles from aryl halides. chinesechemsoc.org Catalysts based on palladium, nickel, and copper have been extensively developed, offering powerful tools for forming the crucial carbon-cyanide bond. rsc.org
Palladium-catalyzed cyanation is a leading strategy, demonstrating broad substrate scope and functional group tolerance. rsc.orgnih.gov These reactions typically involve the coupling of an aryl halide (bromide, chloride, or iodide) with a cyanide source. A significant evolution in this field has been the move away from highly toxic cyanide salts like KCN or NaCN towards safer, more stable alternatives. researchgate.net Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, has emerged as a preferred cyanide source, lauded for its low cost, safety, and environmental friendliness. organic-chemistry.orgnih.gov Ligand-free palladium systems, such as those using Pd(OAc)₂ or Pd/C, have been developed to simplify reaction conditions and reduce costs, proving effective for a range of aryl bromides. organic-chemistry.orgorganic-chemistry.org
Nickel catalysis offers a complementary and often more cost-effective alternative to palladium. mdpi.com Nickel-based systems are particularly effective for the cyanation of less reactive aryl chlorides and can also be applied to aryl triflates, which are readily derived from phenols. google.com The development of nickel catalysts has expanded the range of accessible starting materials for benzonitrile synthesis. mdpi.com
While classic methods like the copper-catalyzed Rosenmund-von Braun reaction have historical significance, they often require harsh conditions, including high temperatures and stoichiometric amounts of copper(I) cyanide. nih.gov Modern palladium and nickel-catalyzed protocols generally proceed under milder conditions, offering greater efficiency and broader applicability. nih.govmdpi.com
| Catalyst System | Typical Cyanide Source | Key Advantages | Relevant Substrates |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, Pd/C) | K₄[Fe(CN)₆], Zn(CN)₂ | High functional group tolerance, mild reaction conditions, extensive development. rsc.orgnih.gov | Aryl Bromides, Iodides, and activated Chlorides. rsc.orgorganic-chemistry.org |
| Nickel (e.g., NiCl₂, Ni(dppf)Cl₂) | Zn(CN)₂, KCN | Cost-effective, highly effective for aryl chlorides and triflates. mdpi.comgoogle.com | Aryl Chlorides, Bromides, Triflates. google.com |
| Copper (Classical) | CuCN | Historically significant, useful for specific applications. | Aryl Iodides. mdpi.com |
Investigation of Metal-Free Catalysis and Organophotoredox Strategies for Cyanation of Bromoarenes
In the pursuit of greener and more sustainable chemical synthesis, significant research has focused on developing metal-free cyanation methods. These strategies circumvent the cost, toxicity, and environmental concerns associated with transition metal catalysts. Organophotoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a particularly powerful metal-free platform. rsc.orgrsc.org
One prominent organophotoredox strategy enables the cyanation of bromoarenes at room temperature. rsc.org This method typically employs an organic photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a safe cyanide source like tosyl cyanide (TsCN), and a silyl (B83357) radical precursor. rsc.orgrsc.org Upon irradiation with visible light, the photocatalyst initiates a radical-mediated process that efficiently converts the C(sp²)–Br bond of the bromoarene into a C–CN bond. rsc.org This approach is notable for its mild conditions and compatibility with a range of functional groups. rsc.org
Another advanced metal-free approach involves the direct C–H cyanation of arenes using an acridinium-based photoredox catalyst. nih.gov This method bypasses the need for a pre-installed halogen on the aromatic ring, offering a more direct route to benzonitriles from simple aromatic precursors. nih.gov These organophotocatalytic systems represent a significant step forward, providing novel reaction pathways that were previously dominated by transition-metal catalysis. researchgate.net
| Methodology | Catalyst/Reagents | Cyanide Source | Key Features |
|---|---|---|---|
| Organophotoredox Silyl-Radical Abstraction | Organic photocatalyst (e.g., 4CzIPN), Silyl precursor. rsc.org | Tosyl cyanide (TsCN). rsc.orgrsc.org | Metal-free, proceeds at room temperature, specific for bromoarenes. rsc.org |
| Direct C–H Cyanation | Acridinium photoredox catalyst. nih.gov | Trimethylsilyl cyanide (TMSCN). nih.gov | Metal-free, direct functionalization of C–H bonds, avoids pre-functionalization. nih.gov |
Mechanistic Underpinnings in the Synthetic Pathways Leading to this compound
The efficacy of the synthetic routes leading to complex benzonitriles is deeply rooted in their underlying reaction mechanisms. For transition metal-catalyzed cyanations, the process is generally understood to proceed through a catalytic cycle. In palladium-catalyzed systems, the cycle typically begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent metal center, such as Pd(0), to form a Pd(II) intermediate. This is followed by a cyanide transfer step (often termed transmetalation) from the cyanide source to the palladium center. The final, crucial step is the reductive elimination of the aryl nitrile (Ar-CN), which regenerates the active Pd(0) catalyst and releases the desired product. chinesechemsoc.org A significant challenge in this cycle is the potential for the catalyst to be deactivated or "poisoned" by the strong binding of excess cyanide ions. chinesechemsoc.orggoogle.com
Recent advancements have combined photoredox and transition metal catalysis to overcome some of these mechanistic hurdles. In a dual photoredox-nickel catalytic system for the cyanation of aryl halides, visible light is used to facilitate the reaction under benign conditions. chinesechemsoc.org The proposed mechanism involves the photoexcited redox catalyst oxidizing a Ni(II) species to a transient, high-energy Ni(III) species. This higher oxidation state facilitates the otherwise difficult reductive elimination step, enabling the reaction to proceed efficiently at room temperature. chinesechemsoc.org
The mechanism for metal-free organophotoredox cyanation proceeds through a distinct, radical-based pathway. rsc.orgrsc.org The process is initiated when the organic photocatalyst absorbs visible light and enters an excited state. This excited catalyst then engages in a single electron transfer (SET) event with a silyl reagent to generate a silyl radical. rsc.org This highly reactive silyl radical abstracts the bromine atom from the bromoarene, producing an aryl radical. This aryl radical is then intercepted or "trapped" by the cyanating agent (e.g., TsCN) to yield the final benzonitrile product, completing the catalytic cycle. rsc.orgrsc.org This pathway avoids the oxidative addition and reductive elimination steps characteristic of transition metal catalysis.
Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Chloro 2 Hydroxybenzonitrile
Oxidation Reactions and Characterization of Oxidative Products
The phenolic hydroxyl group is the primary site for oxidative reactions in 3-bromo-5-chloro-2-hydroxybenzonitrile. Oxidation can proceed via several mechanisms, including electron transfer and hydrogen atom transfer (HAT), often mediated by radical species such as hydroxyl radicals (•OH). acs.org The presence of three electron-withdrawing substituents (bromo, chloro, and cyano) on the benzene (B151609) ring significantly influences the molecule's reactivity towards oxidants.
The oxidation of substituted phenols can lead to a variety of products, including the formation of phenoxyl radicals as key intermediates. These radicals can then couple to form dimers or undergo further oxidation to yield benzoquinones. Under more aggressive oxidative conditions, cleavage of the aromatic ring can occur, resulting in the formation of smaller aliphatic acids and, eventually, complete mineralization to CO2 and water. Characterization of these products typically involves techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to separate and identify the complex mixture of intermediates and final products.
The kinetics of phenol (B47542) oxidation are highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups (e.g., -CH3, -OCH3) increase the electron density of the ring, making it more susceptible to electrophilic attack by oxidizing agents and thus increasing the reaction rate. mdpi.comresearchgate.net Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, which deactivates it towards electrophilic oxidation and leads to slower reaction rates. mdpi.comresearchgate.net
In this compound, the bromine, chlorine, and nitrile groups all act as EWGs. Their combined inductive and resonance effects substantially reduce the electron density of the phenolic ring, thereby decreasing its reactivity towards oxidants compared to unsubstituted phenol. vanderbilt.edu The observed rate constants for the oxidation of phenols by hydroxyl radicals have been shown to be significantly lower for phenols bearing multiple EWGs. mdpi.comresearchgate.net
| Substituent on Phenolic Ring | Electronic Effect | Influence on OH Oxidation Rate | Relative Rate Constant (k_obs) |
|---|---|---|---|
| -CH3 (Methyl) | Electron-Donating | Activating (Increases Rate) | High |
| -H (Unsubstituted) | Neutral | Baseline | Medium |
| -Cl (Chloro) | Electron-Withdrawing | Deactivating (Decreases Rate) | Low |
| -NO2 (Nitro) | Strongly Electron-Withdrawing | Strongly Deactivating (Decreases Rate) | Very Low |
| -Br, -Cl, -CN (as in target compound) | Strongly Electron-Withdrawing (cumulative) | Strongly Deactivating (Decreases Rate) | Expected to be Very Low |
Reduction Chemistry and Formation of Corresponding Amines
The nitrile (-C≡N) group of this compound can be reduced to a primary amine (-CH2NH2), yielding 3-bromo-5-chloro-2-hydroxybenzylamine. Catalytic hydrogenation is a common method for this transformation, typically employing a metal catalyst such as palladium, platinum, or nickel in the presence of hydrogen gas. tcichemicals.com
A significant challenge in the reduction of halogenated aromatic compounds is the potential for simultaneous dehalogenation, where the C-Br and C-Cl bonds are cleaved. google.com Noble metal catalysts like palladium-on-charcoal (Pd/C) are highly active for hydrogenation but are also known to readily catalyze hydrodehalogenation, which would lead to undesired byproducts. google.com The choice of catalyst and reaction conditions is therefore critical to achieve chemoselectivity. Raney Nickel, for instance, is often used for nitrile reduction and may offer better selectivity by minimizing the cleavage of the aryl-halide bonds compared to palladium-based catalysts, although careful control of temperature and pressure is still required. google.com
| Catalyst System | Target Reaction | Propensity for Dehalogenation | Typical Substrates |
|---|---|---|---|
| Pd/C, H2 | Nitrile Reduction | High | Aromatic nitriles without sensitive halogens |
| Raney Nickel, H2/NH3 | Nitrile Reduction | Moderate to Low | Aliphatic and aromatic nitriles |
| Rhodium (e.g., Rh/C), H2 | Nitrile Reduction | Low | Halogenated aromatics where dehalogenation is undesirable |
| LiAlH4 (Chemical Reduction) | Nitrile Reduction | Low | Esters, carboxylic acids, nitriles |
Nucleophilic Substitution Reactions at Halogenated and Nitrile Centers
Aryl halides are typically unreactive towards nucleophilic substitution. However, the reaction can proceed via the nucleophilic aromatic substitution (SNAr) mechanism if the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the nitrile group is a powerful EWG that activates the ring towards nucleophilic attack.
The SNAr mechanism involves two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. libretexts.orglibretexts.org The stability of the Meisenheimer complex is key to the reaction, and this stability is enhanced by EWGs that can delocalize the negative charge. masterorganicchemistry.com
In this molecule, the nitrile group is ortho to the bromine atom and meta to the chlorine atom. Because the activating effect of an EWG is strongest at the ortho and para positions, the bromine atom is significantly more activated towards SNAr than the chlorine atom. Therefore, a nucleophile would preferentially substitute the bromine at the C3 position. The nitrile group itself can also undergo nucleophilic attack under certain conditions, such as strong acidic or basic hydrolysis to form a carboxylic acid or amide, respectively.
Stereoelectronic effects play a crucial role in determining the rate and regioselectivity of SNAr reactions. The key factors for the halogen substituents are their inductive effect and their ability to act as a leaving group.
Inductive Effect: Both chlorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect, which helps to polarize the C-X bond and make the carbon atom more electrophilic and susceptible to nucleophilic attack.
Leaving Group Ability: The efficiency of the second step of the SNAr mechanism (loss of the halide) depends on the stability of the leaving group. The general order of leaving group ability for halogens is I > Br > Cl > F. This is related to the strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I).
For this compound, the bromine atom is not only better positioned (ortho to the activating -CN group) but is also a better leaving group than chlorine. This combination of electronic and steric factors strongly favors nucleophilic substitution at the C-Br bond over the C-Cl bond.
Derivatization Strategies for Targeted Functional Group Modification and Diversification
The presence of three different functional groups on this compound allows for a range of derivatization strategies to modify the molecule's structure and properties.
Reactions at the Hydroxyl Group: The phenolic -OH group is acidic and can be readily deprotonated to form a phenoxide. This anion is a potent nucleophile and can react with electrophiles. Common derivatizations include:
Etherification: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K2CO3) to form ethers. researchgate.net
Esterification: Reaction with acyl chlorides or acid anhydrides to form esters.
Reactions at the Nitrile Group: The nitrile group can be transformed into other nitrogen-containing functional groups.
Hydrolysis: Treatment with strong acid or base can hydrolyze the nitrile to a carboxylic acid (3-bromo-5-chloro-2-hydroxybenzoic acid) or, under milder conditions, a primary amide.
Reduction: As discussed in section 3.2, catalytic hydrogenation can convert the nitrile to a primary amine.
Reactions at the Halogen Centers: The halogen atoms, particularly the more reactive bromine, can be replaced or used in cross-coupling reactions.
Nucleophilic Aromatic Substitution: As detailed in section 3.3, the bromine can be displaced by various nucleophiles (e.g., alkoxides, amines, thiolates) to introduce new functional groups.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Hydroxyl (-OH) | Etherification | Alkyl halide (R-X), Base (e.g., K2CO3) | Ether (-OR) |
| Hydroxyl (-OH) | Esterification | Acyl chloride (RCOCl), Base | Ester (-OCOR) |
| Nitrile (-CN) | Hydrolysis (Acidic/Basic) | H3O+ or OH-, heat | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | Reduction | H2, Catalyst (e.g., Raney Ni) | Primary Amine (-CH2NH2) |
| Bromo (-Br) | Nucleophilic Substitution (SNAr) | Nucleophile (e.g., RO-, RNH2) | Various (e.g., -OR, -NHR) |
Photochemical Transformations and Environmental Persistence Studies
Halogenated organic compounds are often of environmental concern due to their potential for persistence, bioaccumulation, and toxicity. researchgate.netnih.gov The environmental fate of this compound is largely determined by its resistance to natural degradation pathways. Due to the stability of the aromatic ring and the strong carbon-halogen bonds, microbial degradation is expected to be slow.
A significant abiotic degradation pathway for such compounds in aquatic environments is photochemical transformation. diva-portal.org Halogenated phenols can absorb UV light, leading to the cleavage of the carbon-halogen bonds. This process, known as reductive dehalogenation, typically occurs in a stepwise manner. For this compound, photolysis would likely lead to the initial cleavage of the weaker C-Br bond to form 5-chloro-2-hydroxybenzonitrile (B85134), followed by the slower cleavage of the C-Cl bond. The quantum yield and rate of these reactions are influenced by factors such as pH and the presence of natural photosensitizers in the water. diva-portal.org
Despite the potential for photodegradation, halogenated aromatic compounds are generally classified as environmentally persistent. nih.govlidsen.com Their half-lives in soil and water can be long, allowing for potential transport over significant distances and accumulation in sediments and biota. nih.gov
Elucidation of Radical Mechanisms in Halogenated Benzonitrile (B105546) Photolysis
The photolysis of halogenated aromatic compounds in aqueous environments is known to proceed through various mechanisms, often involving radical intermediates. For structurally similar compounds like 3,5-dihalogeno-4-hydroxybenzonitriles (e.g., bromoxynil (B128292) and ioxynil), the primary photochemical reaction is the photohydrolysis of the carbon-halogen bond. researchgate.net This process is initiated by the absorption of ultraviolet radiation, leading to the cleavage of the C-X (where X is Br or I) bond. While detailed radical mechanisms for this compound are not extensively documented in publicly available literature, the principles governing the photolysis of related compounds suggest that homolytic cleavage of the carbon-halogen bond is a key initial step.
The relative lability of the C-Br versus the C-Cl bond under photolytic conditions is a critical factor. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that its cleavage would be the more favorable initial step in the photolysis of this compound. This would lead to the formation of a chlorohydroxycyanophenyl radical and a bromine radical.
Subsequent reactions of these radical intermediates would be influenced by the surrounding medium. In aqueous solutions, the aryl radical can abstract a hydrogen atom from a water molecule or other hydrogen donors, leading to the formation of 5-chloro-2-hydroxybenzonitrile. Alternatively, it can react with a hydroxyl radical to form a dihydroxy derivative. The presence of dissolved organic matter, such as humic acids, can also play a role, potentially acting as a photosensitizer or a source of hydrogen atoms, which can lead to reductive dehalogenation as a minor pathway. researchgate.net
The table below summarizes the key radical intermediates and potential primary products in the initial phase of this compound photolysis, based on analogous reactions of related compounds.
| Precursor Compound | Initial Photochemical Step | Primary Radical Intermediates | Potential Primary Photoproducts |
| This compound | Homolytic C-Br bond cleavage | 5-chloro-2-hydroxy-cyanophenyl radical, Bromine radical | 5-chloro-2-hydroxybenzonitrile |
| This compound | Homolytic C-Cl bond cleavage | 3-bromo-2-hydroxy-cyanophenyl radical, Chlorine radical | 3-bromo-2-hydroxybenzonitrile |
Investigation of Photoincorporation Reactions in Diverse Media
Photoincorporation reactions involve the covalent binding of a photochemically generated intermediate with another molecule present in the medium. For this compound, the aryl radicals formed during photolysis are highly reactive species that can potentially undergo photoincorporation with components of the surrounding environment.
In natural waters, dissolved organic matter (DOM), including humic and fulvic acids, provides a rich source of potential reaction partners for these radicals. The aromatic and aliphatic moieties within DOM can be attacked by the 5-chloro-2-hydroxy-cyanophenyl radical (or its bromo-analogue), leading to the formation of stable, higher molecular weight adducts. This process would effectively sequester the benzonitrile derivative into the organic matter matrix.
The nature of the solvent or medium significantly influences the pathways of photoincorporation. In aqueous systems containing organic co-solvents or pollutants, the aryl radicals could react with these substances. For example, in a medium containing methanol, the radical could abstract a hydrogen atom, but it could also potentially add to other organic molecules if present.
The following table outlines the potential photoincorporation reactions of the primary radical intermediate in different media.
| Radical Intermediate | Medium Component | Potential Photoincorporation Product |
| 5-chloro-2-hydroxy-cyanophenyl radical | Humic/Fulvic Acids | Covalently bound adduct with DOM |
| 5-chloro-2-hydroxy-cyanophenyl radical | Other organic pollutants | Cross-coupling products |
| 5-chloro-2-hydroxy-cyanophenyl radical | Biomolecules (e.g., proteins, lipids) | Covalently modified biomolecules |
Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Chloro 2 Hydroxybenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
No specific ¹H or ¹³C NMR chemical shifts (δ) and coupling constants (J) for 3-Bromo-5-chloro-2-hydroxybenzonitrile are available in the searched literature.
Mass Spectrometry (MS) for Molecular Confirmation and Detailed Fragmentation Analysis
While the molecular weight is known to be approximately 232.46 g/mol , detailed experimental mass spectrometry data, including observed mass-to-charge ratios (m/z) and a proposed fragmentation pathway, have not been published.
Vibrational Spectroscopy (FT-IR, FT-Raman) and Electronic Spectroscopy (UV-Vis) for Molecular Fingerprinting
Specific experimental data detailing the vibrational frequencies (cm⁻¹) from FT-IR and FT-Raman spectroscopy or the absorption maxima (λ_max) from UV-Vis spectroscopy for this compound are not documented in available resources.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
There are no published reports on the single-crystal X-ray diffraction of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is unavailable.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Without crystallographic data, a definitive analysis of the intermolecular forces, such as hydrogen bonds or π-stacking interactions, that govern the solid-state packing of this molecule cannot be conducted.
Studies on Molecular Disorder and Polymorphism
The absence of crystallographic studies means there is no information on whether this compound exhibits phenomena such as molecular disorder or polymorphism in its crystalline form.
Based on a comprehensive search for scientific literature, it has been determined that there are no available theoretical and computational studies specifically focused on the compound This compound . While research exists for related isomers and precursor molecules, such as 3-Bromo-5-chloro-2-hydroxybenzaldehyde, the specific quantum chemical calculations, including Density Functional Theory, Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, and Natural Bond Orbital analysis for this compound, have not been published in the accessible scientific domain.
Therefore, it is not possible to provide an article with detailed research findings and data tables that strictly adheres to the requested outline for this specific compound.
Theoretical and Computational Studies on 3 Bromo 5 Chloro 2 Hydroxybenzonitrile
Computational Modeling of Reaction Mechanisms and Pathways
Kinetic Rate Constant Predictions and Reaction Pathway Validation
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the kinetics of chemical reactions and validating their pathways. These studies involve mapping the potential energy surface of a reaction to identify transition states and intermediates. The energy barriers calculated from these transition states are then used within Transition State Theory (TST) to predict kinetic rate constants.
For a molecule like 3-Bromo-5-chloro-2-hydroxybenzonitrile, such studies could elucidate its stability and reactivity under various conditions, for instance, its atmospheric degradation pathway initiated by hydroxyl (•OH) radicals. Theoretical investigations on related halogenated phenols have shown that reactions can proceed through different channels, such as •OH-addition to the aromatic ring or a proton-coupled electron-transfer (PCET) mechanism. researchgate.net
The validation of a proposed reaction pathway involves comparing the computationally predicted product distributions and rate constants with experimental data. A strong correlation between theoretical predictions and experimental observations lends credibility to the proposed mechanism.
To illustrate the type of data generated from such a study, the table below presents hypothetical kinetic data for the reaction of a generic halogenated phenol (B47542) with a reactive species, as would be determined through computational analysis.
| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K |
|---|---|---|
| ortho-OH Addition | 5.8 | 2.5 x 10⁻¹² |
| meta-OH Addition | 7.2 | 1.1 x 10⁻¹³ |
| para-OH Addition | 6.1 | 1.8 x 10⁻¹² |
| H-abstraction (PCET) | 9.5 | 3.4 x 10⁻¹⁵ |
This table is illustrative and represents the kind of data that would be generated from a computational study on a related halogenated phenol, not specific data for this compound.
Molecular Docking and Dynamics Simulations for Elucidating Chemical Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. These methods are fundamental in drug discovery and toxicology for understanding a compound's potential biological activity.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on factors like intermolecular forces. The resulting binding affinity (or docking score) provides an estimate of the strength of the interaction. e-nps.or.kr
Molecular Dynamics (MD) Simulations provide a more detailed view of the interaction by simulating the movement of atoms in the ligand-protein complex over time. This allows for the assessment of the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. nih.gov
For this compound, these simulations could be used to screen for potential protein targets and to understand the molecular basis of its activity. For example, docking could identify enzymes for which the compound is a potential inhibitor, and MD simulations could validate the stability of this inhibition.
The following table provides an example of the kind of results obtained from a molecular docking study, showing the binding energies and key interacting residues for a hypothetical ligand in the active site of a target protein.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase ABC | -8.5 | Lys72 | Hydrogen Bond |
| Leu125 | Hydrophobic | ||
| Asp184 | Halogen Bond | ||
| Protease XYZ | -7.2 | His41 | π-π Stacking |
| Cys145 | Hydrogen Bond |
This table is illustrative and represents typical data from a molecular docking simulation, not specific findings for this compound.
Applications of 3 Bromo 5 Chloro 2 Hydroxybenzonitrile in Advanced Synthetic Chemistry
Role as a Versatile Organic Building Block in Complex Molecule Synthesis
The multifunctionality of 3-bromo-5-chloro-2-hydroxybenzonitrile allows for its participation in a variety of chemical transformations. The presence of two distinct halogen atoms (bromine and chlorine), a phenolic hydroxyl group, and a nitrile group offers multiple handles for sequential and selective reactions. This versatility is crucial for the construction of complex molecular architectures found in medicinal chemistry and materials science.
For instance, the related compound 2-bromo-5-chloroaniline, which shares the bromo and chloro substitution pattern, serves as a synthetic intermediate for various pharmaceuticals. Its functional groups can undergo reactions like substitution, acidylation, and cyclization to form complex heterocyclic compounds, including benzothiadiazepines, benzothiadiazocines, and quinoxalinones. chemicalbook.com Similarly, the hydroxyl and nitrile groups of this compound provide additional points for chemical modification, expanding its potential as a precursor in multi-step syntheses.
A related precursor, 3-bromo-5-chloro-2-hydroxybenzaldehyde, is utilized in condensation reactions to form larger molecules. It reacts with hydrazides, such as 2-methoxybenzohydrazide, to yield complex hydrazone structures. nih.gov This highlights a common synthetic pathway where the core benzonitrile (B105546) structure can be derived and subsequently used.
Utilization in the Synthesis of Metal Complexes and Design of Advanced Ligand Systems
While direct studies on this compound as a ligand are not extensively documented, related structures containing nitrogen and oxygen donor atoms are known to form stable complexes with metal ions. For example, derivatives of 1,3,5-triazine (B166579) containing pyrazolyl groups act as effective N,N,N-pincer ligands, coordinating with metal ions like Manganese(II) to form complexes with notable biological activities. mdpi.com The nitrile and hydroxyl groups on the this compound ring present potential coordination sites for metal ions, suggesting its capability to act as a bidentate or monodentate ligand in the design of novel metal-organic frameworks or coordination complexes.
Precursor for the Synthesis of Diverse Heterocyclic Compounds
The strategic placement of functional groups on the this compound scaffold makes it a suitable precursor for a range of heterocyclic compounds. The hydroxyl and nitrile groups are particularly important for intramolecular cyclization reactions that lead to fused ring systems.
The synthesis of benzofurans often involves the cyclization of a phenol (B47542) with a suitable side chain. The 2-hydroxybenzonitrile (B42573) moiety is a key starting point for such transformations. A common strategy involves the reaction of the hydroxyl group with a compound containing a two-carbon unit, which can then cyclize to form the furan (B31954) ring. For example, the related 5-chloro-2-hydroxybenzonitrile (B85134) can be treated with chloroacetone (B47974) to yield a dihydrobenzofuran intermediate, which is a direct precursor to the benzofuran (B130515) core. rasayanjournal.co.in This methodology is applicable to this compound, providing a pathway to novel substituted benzofurans which are scaffolds in many biologically active compounds. rasayanjournal.co.innih.gov
Table 1: Representative Benzofuran Synthesis Strategies
| Starting Material Class | Key Reagents | Resulting Heterocycle |
|---|---|---|
| 2-Hydroxybenzonitriles | Chloroacetone, K₂CO₃ | Substituted Benzofurans rasayanjournal.co.in |
| 2-Chlorophenols | Alkynes, Pd-catalyst | Substituted Benzofurans organic-chemistry.org |
The isoquinolinone framework is a significant motif in pharmacologically active molecules. sci-hub.st Synthetic routes to isoquinolinones can be achieved from 2-halobenzonitriles. One modern approach involves a Suzuki coupling of a 2-halobenzonitrile with a vinyl boronate, followed by an acid-mediated cyclization to form the 3,4-unsubstituted isoquinolinone ring. sci-hub.st The presence of bromo and chloro substituents on the this compound ring could be exploited in similar coupling and cyclization sequences to generate highly functionalized isoquinolinone derivatives.
Quinolines are a vital class of N-heterocyclic compounds in drug design. acgpubs.org The synthesis of substituted quinolines can be complex, often requiring multi-step procedures. While direct synthesis from this compound is not explicitly detailed, its functional groups could be modified to facilitate established quinoline (B57606) syntheses. For example, the nitrile could be reduced to an amine or converted to other groups that can participate in cyclization reactions to form the quinoline core. The bromination of 8-substituted quinolines is a known method for producing intermediates for more complex molecules, indicating the importance of halogenated quinolines in synthetic chemistry. acgpubs.org
Covalent triazine frameworks (CTFs) are porous materials with applications in energy and environmental science, synthesized through the trimerization of nitrile-functionalized precursors. chemrxiv.orgchemrxiv.org The nitrile group of this compound makes it a potential candidate for incorporation into such frameworks. By reacting it under conditions that promote nitrile cyclotrimerization, it could be used to build complex, porous polymers. For instance, nitrile-functionalized pyrrolo[3,2-b]pyrrole (B15495793) has been used to construct CTFs, demonstrating the utility of nitrile-containing heterocyclic units in materials chemistry. chemrxiv.orgchemrxiv.org
Contribution to the Development of Chemical Scaffolds for Chemical Biology Research
This compound is a versatile chemical building block whose structural features—a reactive nitrile group, a phenolic hydroxyl group, and strategically positioned halogen atoms—make it an attractive starting material for the synthesis of diverse heterocyclic scaffolds. These scaffolds are of significant interest in chemical biology as they form the core structures of molecules designed to probe biological systems, modulate protein function, and serve as leads in drug discovery. The strategic placement of bromine and chlorine atoms on the phenyl ring provides opportunities for selective functionalization through various cross-coupling reactions, allowing for the generation of libraries of compounds with diverse substituents for structure-activity relationship (SAR) studies.
The primary contribution of this compound in this area is its potential to serve as a precursor for the synthesis of key heterocyclic systems, such as benzofurans and benzoxazoles. These scaffolds are prevalent in biologically active natural products and synthetic compounds.
Synthesis of Substituted Benzofuran Scaffolds
The 2-hydroxybenzonitrile moiety is a well-established precursor for the construction of the benzofuran ring system. Benzofurans are a class of heterocyclic compounds found in a variety of natural products and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of benzofuran derivatives from 2-hydroxybenzonitrile precursors typically involves the alkylation of the phenolic hydroxyl group followed by an intramolecular cyclization.
One common synthetic strategy is the one-pot tandem cyclization, where a 2-hydroxybenzonitrile derivative is reacted with an α-halo ester or ketone in the presence of a base. This leads to the formation of a 3-aminobenzofuran scaffold. The bromine and chlorine substituents on the benzofuran core, derived from the this compound starting material, can then be further modified using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce a variety of chemical groups. This approach allows for the systematic exploration of the chemical space around the benzofuran core, which is crucial for optimizing the biological activity and selectivity of chemical probes.
Table 1: Potential Benzofuran Scaffolds from this compound
| Scaffold Type | General Structure | Potential Biological Relevance |
| 3-Aminobenzofurans | Precursors for kinase inhibitors, fluorescent probes | |
| 2-Arylbenzofurans | Scaffolds for anticancer agents, imaging agents | |
| Fused Benzofuran Systems | Cores for complex natural product analogs |
This table illustrates the potential diversification of the benzofuran scaffold derived from this compound.
Development of Benzoxazole (B165842) Scaffolds
Benzoxazoles are another important class of heterocyclic compounds with applications in medicinal chemistry and materials science. They are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of benzoxazoles often involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative, aldehyde, or nitrile.
While this compound does not directly contain an amino group, it can be readily converted to the corresponding 2-aminophenol derivative through reduction of a nitro group, which can be introduced onto the aromatic ring. Alternatively, the nitrile group itself can participate in cyclization reactions under specific conditions to form the oxazole (B20620) ring. The resulting 5-bromo-7-chlorobenzoxazole scaffold would be a valuable intermediate for the synthesis of chemical probes and biologically active molecules. The halogen atoms provide handles for introducing diversity, similar to the benzofuran case.
Table 2: Potential Benzoxazole Scaffolds and Their Significance
| Scaffold Type | General Structure | Significance in Chemical Biology |
| 2-Substituted-5-bromo-7-chlorobenzoxazoles | Core structure for fluorescent dyes, enzyme inhibitors | |
| N-Aryl-5-bromo-7-chlorobenzoxazol-2-amines | Building blocks for kinase inhibitor libraries |
This table highlights the potential of this compound as a precursor to valuable benzoxazole scaffolds for chemical biology research.
The utility of this compound in generating these and other chemical scaffolds provides chemical biologists with a powerful tool to create novel molecules for investigating complex biological processes. The ability to systematically modify the resulting scaffolds through late-stage functionalization is a key advantage, enabling the fine-tuning of molecular properties to achieve desired biological effects.
Future Research and Unexplored Avenues for this compound
The chemical compound this compound represents a fascinating, albeit underexplored, molecular scaffold. Its unique arrangement of a hydroxyl group, a nitrile moiety, and two distinct halogen atoms (bromine and chlorine) on a benzene (B151609) ring presents a rich platform for future scientific investigation. The strategic positioning of these functional groups offers significant potential for novel synthetic methodologies, complex chemical transformations, and the development of advanced materials. This article explores the prospective research directions that could unlock the full potential of this versatile compound.
Q & A
Q. What spectroscopic methods are recommended for characterizing 3-bromo-5-chloro-2-hydroxybenzonitrile, and how are key functional groups identified?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: The hydroxyl (-OH) proton typically appears as a broad singlet (δ ~10–12 ppm). Aromatic protons adjacent to electron-withdrawing groups (Br, Cl, CN) show downfield shifts. For example, protons meta to the nitrile group may resonate at δ ~7.5–8.5 ppm.
- ¹³C NMR: The nitrile carbon (C≡N) appears at δ ~115–120 ppm. Halogenated carbons (C-Br, C-Cl) are deshielded (δ ~125–135 ppm).
- Infrared (IR) Spectroscopy: The -OH stretch (broad, ~3200–3500 cm⁻¹) and C≡N stretch (sharp, ~2220–2260 cm⁻¹) are diagnostic.
- Mass Spectrometry (MS): Molecular ion peaks [M]⁺ at m/z 232 (for C₇H₃BrClNO) confirm molecular weight. Fragment ions include loss of Br (~80 Da) and Cl (~35 Da) .
Q. What synthetic strategies are employed to prepare this compound?
Methodological Answer:
- Stepwise Halogenation: Start with 2-hydroxybenzonitrile.
- Chlorination: Use Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃) to introduce Cl at the 5-position.
- Bromination: Employ N-bromosuccinimide (NBS) under radical or electrophilic conditions to add Br at the 3-position.
- Regioselectivity Control: The -OH and -CN groups direct substitution. -OH (ortho/para-directing) and -CN (meta-directing) compete, requiring careful optimization of reaction conditions (e.g., solvent polarity, temperature) .
Advanced Research Questions
Q. How can regioselectivity challenges in the halogenation of 2-hydroxybenzonitrile derivatives be resolved?
Methodological Answer:
- Directing Group Analysis:
- The -OH group directs electrophiles to ortho/para positions, while -CN directs to meta. Competing effects require balancing steric and electronic factors.
- Example: In this compound, -CN meta-directing ensures Br occupies the 3-position, while -OH para-directing places Cl at the 5-position.
- Reaction Optimization:
Q. How is X-ray crystallography utilized to confirm the molecular configuration of this compound?
Methodological Answer:
- Crystal Growth: Recrystallize from ethanol/water mixtures to obtain single crystals.
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Refinement: Employ SHELXL (via Olex2 interface) for full-matrix least-squares refinement. Key parameters:
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be analyzed for this compound?
Methodological Answer:
- Hypothesis Testing:
- Impurity Detection: Compare observed peaks with predicted shifts using databases (e.g., SDBS).
- Tautomerism: Check for keto-enol tautomerism involving the -OH group.
- Dynamic Effects: Variable-temperature NMR (e.g., 25°C to −40°C) to identify exchange broadening.
- Case Study: A doublet for aromatic protons (δ 7.8 ppm) may arise from coupling with adjacent Br/Cl substituents. DFT calculations (Gaussian 16) simulate splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
